1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s likely used in organic chemistry as a building block for more complex molecules.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the fluorene and pyrrolidine groups . These groups can participate in various types of bonding and interactions, which can greatly influence the compound’s properties.Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is prominently utilized to protect hydroxy groups in the synthesis of complex molecules. It offers compatibility with a variety of acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions. This attribute is particularly valuable in the synthesis of nucleic acid sequences and peptides, where selective deprotection is a critical step (Gioeli & Chattopadhyaya, 1982).
Synthesis of Polyamides
Another significant application is in the synthesis of diphenylfluorene-based aromatic polyamides. These polymers, derived from fluorene carboxylic acids, display remarkable thermal stability and solubility in organic solvents. Their synthesis involves the polycondensation of specially designed fluorene-derived diacids with aromatic diamines. Such materials are of interest for their potential use in high-performance plastics and electronics due to their excellent thermal properties and solubility (Hsiao, Yang, & Lin, 1999).
Hydrogen Bonding and Molecular Structures
The intrinsic hydrogen bonding capabilities of fluorene carboxylic acids, such as 9-oxo-9H-fluorene-1-carboxylic acid, have been studied for their potential in constructing complex molecular architectures. These structures are pivotal in understanding molecular interactions that are fundamental to the development of new materials and catalytic systems (Coté, Lalancette, & Thompson, 1996).
Synthesis of Hydroxamic Acids
Fmoc chemistry also facilitates the synthesis of N-alkylhydroxamic acids through solid-phase approaches. This methodology is crucial for creating libraries of compounds for drug discovery and biochemical research, demonstrating the versatility and utility of Fmoc-protected intermediates in modern organic synthesis (Mellor & Chan, 1997).
Advanced Material Synthesis
The fluorenylmethoxycarbonyl moiety plays a role in the synthesis of advanced materials, such as lanthanide-based coordination polymers. These materials, synthesized from fluorene-derived carboxylic acids, exhibit unique photophysical properties, making them suitable for applications in sensing, imaging, and light-emitting devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Mechanism of Action
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)11-14(20(24)25)12-23(22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFGEKWTOEGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.